Bostrycoidin

Catalog No.
S572852
CAS No.
4589-33-7
M.F
C15H11NO5
M. Wt
285.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bostrycoidin

CAS Number

4589-33-7

Product Name

Bostrycoidin

IUPAC Name

6,9-dihydroxy-7-methoxy-3-methylbenzo[g]isoquinoline-5,10-dione

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C15H11NO5/c1-6-3-7-8(5-16-6)14(19)11-9(17)4-10(21-2)15(20)12(11)13(7)18/h3-5,17,20H,1-2H3

InChI Key

FGNZMGUTILLWJB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O

Synonyms

bostrycoidin

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O

Description

The exact mass of the compound Bostrycoidin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bostrycoidin is a complex polyketide belonging to the family of red aza-anthraquinone pigments, primarily produced by certain species of the fungus Fusarium, particularly Fusarium solani. It is characterized by its vibrant red color and has garnered interest due to its potential biological activities and applications in various fields, including medicine and agriculture. The compound is synthesized through a series of enzymatic reactions involving polyketide synthases, which assemble simple acyl precursors into more complex structures.

  • Condensation Reactions: The initial step involves the condensation of one molecule of acetyl-CoA and six molecules of malonyl-CoA, catalyzed by polyketide synthases (specifically the enzyme encoded by fsr1). This forms a polyketide backbone.
  • Release of Intermediates: The product undergoes a series of modifications, including the release of an intermediary compound known as 6-O-demethylfusarubinaldehyde.
  • Oxygenation and Methylation: Following the release, the compound is further modified through non-enzymatic incorporation of ammonia and enzymatic oxygenation and O-methylation reactions catalyzed by enzymes encoded by fsr2 and fsr3, leading to the formation of bostrycoidin .

Bostrycoidin exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Antibiotic Properties: It has demonstrated antibiotic activity against various bacterial strains, showcasing its potential as a natural antimicrobial agent .
  • Antioxidant Activity: The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .
  • Pigmentation: Its vibrant color has implications in biotechnological applications, such as natural dyes in food and cosmetics .

Bostrycoidin can be synthesized through both natural biosynthetic pathways and synthetic chemistry:

  • Natural Biosynthesis: As mentioned earlier, bostrycoidin is naturally produced by Fusarium solani through a well-characterized biosynthetic pathway involving multiple enzymes.
  • Synthetic Approaches: Recent studies have explored total synthesis methods for bostrycoidin, including:
    • Directed lithiation techniques using N,N-diisopropylnicotinamide as a precursor, which allows for selective formation of the compound .
    • Photo

Bostrycoidin has several potential applications:

  • Pharmaceuticals: Due to its antibiotic properties, it may be developed into new antimicrobial drugs.
  • Food Industry: Its natural pigmentation can be utilized as a colorant in food products.
  • Cosmetics: The antioxidant properties make it suitable for inclusion in skincare products to combat oxidative damage .

Research into the interactions of bostrycoidin with other biological molecules is ongoing. Studies suggest that it may interact with various enzymes and receptors due to its structural characteristics. For instance, its ability to undergo oxygenation and methylation indicates potential interactions with metabolic pathways in fungi and possibly other organisms .

Bostrycoidin shares structural similarities with several other compounds within the aza-anthraquinone family. Here are some notable comparisons:

CompoundStructural FeaturesUnique Aspects
AnhydrofusarubinSimilar backbone but lacks nitrogenDifferent reactivity due to absence of nitrogen
JavanicinShares some biosynthetic pathwaysDistinct functional groups affecting solubility
TolypocladinRelated in structure but different substitutionsPotentially different biological activities
ScorpinoneSimilar core structureVariation in functional groups leading to different properties

Bostrycoidin's uniqueness lies in its specific combination of nitrogen-containing structures and its distinct biosynthetic pathway involving multiple enzymatic steps, setting it apart from these similar compounds .

XLogP3

2.6

UNII

RNE518Z6ZA

Other CAS

4589-33-7

Dates

Modify: 2024-02-18

Explore Compound Types